molecular formula C18H15BrN4O B11134076 N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(6-bromo-1H-indol-1-yl)acetamide

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(6-bromo-1H-indol-1-yl)acetamide

Cat. No.: B11134076
M. Wt: 383.2 g/mol
InChI Key: NEWZLFAKACEACY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(6-bromo-1H-indol-1-yl)acetamide is a novel synthetic compound designed for advanced pharmacological research, integrating two privileged heterocyclic scaffolds: benzimidazole and indole. The benzimidazole pharmacophore is a well-established structure in medicinal chemistry, known for its resemblance to purine nucleotides, which allows it to interact with a wide range of biopolymers in biological systems . Benzimidazole derivatives have demonstrated extensive bioactivities, including significant potential as anticancer agents through mechanisms such as topoisomerase inhibition, DNA intercalation, and kinase inhibition . The indole moiety, substituted with a bromine atom at the 6-position, is another prevalent structure in bioactive molecules, often contributing to enhanced binding affinity and selectivity toward various enzymatic targets. The acetamide linker in this molecule serves as a flexible bridge, facilitating optimal spatial orientation for target engagement. This structural combination makes the compound a valuable chemical tool for researchers investigating new targeted therapy strategies, particularly in oncology. It is intended for use in in vitro assay development, high-throughput screening, and mechanistic studies to explore its specific molecular targets and mode of action. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H15BrN4O

Molecular Weight

383.2 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(6-bromoindol-1-yl)acetamide

InChI

InChI=1S/C18H15BrN4O/c19-13-6-5-12-7-8-23(16(12)9-13)11-18(24)20-10-17-21-14-3-1-2-4-15(14)22-17/h1-9H,10-11H2,(H,20,24)(H,21,22)

InChI Key

NEWZLFAKACEACY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)CN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

Preparation Methods

6-Bromoindole Preparation

The 6-bromoindole moiety is synthesized via diazotization of para-aminotoluene followed by bromination and ring closure (Figure 1). A scalable four-step protocol yields 6-bromoindole with >85% purity:

  • Diazotization of p-toluidine in HBr/HNO₃.

  • Bromination using CuBr₂ at 120°C.

  • Cyclization under acidic conditions (H₂SO₄, 60°C).

  • Purification via silica gel chromatography.

Benzimidazole-Methylamine Synthesis

2-(Aminomethyl)-1H-benzimidazole is prepared by:

  • Condensing o-phenylenediamine with glycine under HCl catalysis.

  • Reducing the intermediate Schiff base (NaBH₄, MeOH).

  • Isolating the product via recrystallization (ethanol/water).

Acetamide Bridge Formation

The acetamide linker is introduced through nucleophilic acyl substitution:

  • Chloroacetylation of 6-Bromoindole :

    • 6-Bromoindole (1 eq) reacts with chloroacetyl chloride (1.2 eq) in anhydrous CH₂Cl₂.

    • Catalyzed by AlCl₃ (0.1 eq) at 0°C → room temperature.

    • Yield: 78–82% after solvent evaporation and column chromatography (hexane:EtOAc 3:1).

  • Amidation with Benzimidazole-Methylamine :

    • Chloroacetyl intermediate (1 eq) and benzimidazole-methylamine (1.1 eq) in DMF.

    • Base: K₂CO₃ (2 eq), 12 h at 80°C.

    • Yield: 65–70% after extraction (EtOAc) and recrystallization (MeOH).

One-Pot Sequential Reaction

A streamlined method combines steps 1.2.1 and 1.2.2:

  • 6-Bromoindole, chloroacetyl chloride, and benzimidazole-methylamine reacted in CH₃CN.

  • Catalyzed by DMAP (0.05 eq) at 60°C for 8 h.

  • Yield: 60% (lower due to side reactions).

Solid-Phase Synthesis

A patent-described approach uses Wang resin for iterative coupling:

  • Resin-bound 6-bromoindole → chloroacetylation.

  • On-resin amidation with benzimidazole-methylamine.

  • Cleavage (TFA/DCM) yields product with >90% purity.

Optimization and Critical Parameters

Reaction Condition Analysis

ParameterOptimal ValueImpact on Yield
Temperature80°C (amidation)+15% vs. 60°C
SolventDMF > CH₃CN+20% solubility
CatalystDMAP (0.05 eq)+12% efficiency
Purification MethodColumn chromatography (vs. recrystallization)+25% purity

Data aggregated from.

Challenges and Solutions

  • Regioselectivity in Indole Substitution :
    Bromine at C6 minimizes steric hindrance, but competing C3 substitution occurs if AlCl₃ is excess. Mitigated by stoichiometric AlCl₃.

  • Amidation Side Reactions :
    Overheating causes N-debenzylation. Controlled at 80°C with inert atmosphere.

  • Purification :
    Silica gel chromatography (100–200 mesh) with EtOAc/hexane (1:2) resolves unreacted intermediates.

Characterization and Validation

Spectroscopic Data

TechniqueKey SignalsSource
¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (s, 1H, indole-H), 7.89 (d, J = 8.4 Hz, 1H), 4.62 (s, 2H, CH₂), 3.98 (s, 2H, NH₂)
¹³C NMR (100 MHz, DMSO-d₆)δ 169.8 (C=O), 142.3 (indole-C6), 121.9 (benzimidazole-C2)
HRMS m/z 383.25 [M+H]⁺ (Calc. 383.25)

Purity Assessment

HPLC (C18 column, MeCN:H₂O 70:30):

  • Retention time: 6.8 min.

  • Purity: 98.2% (area normalization).

Scalability and Industrial Feasibility

  • Batch-Size Limits :
    Reactions >500 g show 10% yield drop due to exothermic amidation. Solved via gradual reagent addition.

  • Cost Analysis :
    Raw material cost: $320/kg (vs. $480/kg for commercial suppliers) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the benzimidazole moiety, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the bromine atom on the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution may yield various substituted indole derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a benzimidazole moiety fused with an indole derivative, which is further substituted with a bromo group and an acetamide functional group. This unique structure is thought to confer specific pharmacological properties that may enhance its efficacy against various biological targets.

Anticancer Activity

Research indicates that compounds with benzimidazole and indole structures often exhibit anticancer properties. The dual functionality of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(6-bromo-1H-indol-1-yl)acetamide may enhance its biological activity compared to simpler derivatives. Studies have shown that similar compounds can inhibit cancer cell proliferation effectively. For instance, compounds derived from benzimidazole have demonstrated significant cytotoxicity against various cancer cell lines, including colorectal carcinoma (HCT116) and hepatocellular carcinoma (HepG2) .

Antimicrobial Properties

Benzimidazole derivatives are well-documented for their antimicrobial activities. The presence of halogen atoms, such as bromine in this compound, has been associated with enhanced antimicrobial effects. In vitro studies have demonstrated that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungal strains . The compound's structure allows for interaction with microbial targets, potentially leading to effective treatments for infections.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Enzyme inhibition studies are crucial for understanding the pharmacodynamics of new drug candidates. For example, derivatives of benzimidazole have been studied for their ability to inhibit enzymes relevant to diseases such as diabetes and Alzheimer's . The specific interactions of this compound with target enzymes could provide insights into its therapeutic potential.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(6-bromo-1H-indol-1-yl)acetamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzimidazole and indole moieties are known to interact with various biological targets, potentially leading to the modulation of specific pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on structural analogs, substituent effects, and reported biological or physicochemical properties.

Substituent Effects on Indole/Benzimidazole Cores
Compound Name Key Substituents Molecular Weight Notable Features Reference
Target Compound 6-Bromoindole, benzimidazole-methyl ~420 (estimated) Bromine enhances hydrophobicity -
Compound 23 () 6-Bromoindole, dichlorobenzyl-acetamido 509.9 Dual halogen substitution (Br, Cl)
N-(4-Bromophenyl)acetamide (g) 4-Bromophenyl, carbohydrazide-triazole 572.5 α-Glucosidase inhibition (IC₅₀ = 4.2 µM)
N-(1-Benzylpiperidin-4-yl) analog () 6-Bromoindole, piperidinyl-benzyl 438.3 Enhanced solubility via piperidine
Compound 9c () 4-Bromophenyl-thiazole, triazole Not reported Docking affinity for α-glucosidase

Key Observations :

  • Halogen Effects : Bromine at the indole 6-position (target compound) likely increases steric bulk and electron-withdrawing effects compared to chlorine () or methoxy () substituents. This may enhance binding to hydrophobic enzyme pockets, as seen in α-glucosidase inhibitors () .
  • Conversely, piperidine derivatives () improve solubility but may alter CNS penetration .
Spectroscopic and Structural Comparisons
  • 1H-NMR :

    • Target Compound (estimated): Indole protons (δ 7.4–6.5), benzimidazole aromatic protons (δ 8.0–7.2), and acetamide NH (δ ~10.0).
    • Compound 23 (): δ 7.46–7.41 (indole H), 6.49 (benzimidazole H), 2.25 (CH₃), corroborating structural similarity .
    • Compound 9c (): δ 7.8–7.2 (triazole and thiazole H), 4.3 (CH₂), highlighting acetamide bridge flexibility .
  • IR Spectroscopy :

    • Acetamide C=O stretch (~1650–1700 cm⁻¹) is consistent across analogs ().
    • Bromine substitution in indole (target compound) may reduce C-Br stretch intensity (~550–600 cm⁻¹) compared to C-Cl () .

Biological Activity

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(6-bromo-1H-indol-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to an indole derivative, incorporating a bromo group and an acetamide functional group. Its molecular formula is C18H15BrN4OC_{18}H_{15}BrN_{4}O with a molecular weight of 383.2 g/mol. The structural characteristics of this compound are believed to contribute significantly to its biological activities.

Anticancer Activity

Research indicates that compounds containing benzimidazole and indole derivatives often exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cell lines. One study demonstrated that a related benzimidazole derivative had an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating substantial cytotoxic effects .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Benzimidazole derivatives have been documented to possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain benzimidazole derivatives exhibit minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, suggesting that this compound may similarly possess antimicrobial properties .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the dual functionality from the benzimidazole and indole moieties may enhance its interaction with biological targets, leading to unique pharmacological profiles. Interaction studies are critical for elucidating the pharmacodynamics and pharmacokinetics of this compound.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with other related compounds:

Compound Name Structure Features Biological Activity
N-(4-(1H-benzimidazol-2-yl)phenyl)-3-substituted acrylamideBenzimidazole core with phenyl substitutionAntimicrobial and anticancer activity
5-Bromo-N-(benzimidazolyl)acetamideContains bromine on benzimidazoleAnticancer properties
N-(6-bromo-indolyl)-benzamideIndole substituted with benzamideAntimicrobial effects

This table highlights how the structural similarities across these compounds may correlate with their biological activities.

Case Studies

Several case studies have explored the biological activities of compounds structurally related to this compound:

  • Study on Anticancer Efficacy : A recent study demonstrated that a benzimidazole derivative significantly inhibited tumor growth in mice models, showcasing its potential as an anticancer agent .
  • Antimicrobial Testing : Another study assessed the antimicrobial activity of various benzimidazole derivatives against E. coli and S. aureus, finding promising results that suggest similar efficacy for this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(6-bromo-1H-indol-1-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis : Utilize coupling reactions between benzimidazole and bromoindole precursors. For example, describes the synthesis of benzimidazole-triazole hybrids via Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) in solvents like DMF, yielding compounds with >80% purity .
  • Catalytic systems : Optimize reaction conditions using Pd catalysts for cross-coupling reactions involving bromoindole moieties, as seen in analogous indole-acetamide syntheses (e.g., Heck or Suzuki couplings) .
  • Purification : Employ column chromatography (silica gel) or recrystallization from ethanol/water mixtures to isolate the final product, as demonstrated in for similar indole derivatives .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodology :

  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Assign peaks to confirm benzimidazole NH (~12.5 ppm), indole C-H (~7.5–8.5 ppm), and acetamide carbonyl (~170 ppm) .
  • IR spectroscopy : Verify functional groups (e.g., N-H stretch at ~3200 cm⁻¹, C=O at ~1650 cm⁻¹) .
  • Elemental analysis : Compare calculated vs. experimental C/H/N percentages (e.g., reports <0.5% deviation for C₁₆H₁₃BrN₄O₂) .
  • X-ray crystallography : Resolve ambiguities in molecular conformation, as done for a benzothiazole-acetamide analog in , revealing intermolecular H-bonding and planar geometries .

Q. What initial biological screening assays are appropriate for this compound?

  • Methodology :

  • Anticancer activity : Test against Bcl-2/Mcl-1 protein targets via fluorescence polarization assays, as in , where indole-acetamide derivatives showed IC₅₀ values <10 µM .
  • Antimicrobial screening : Use broth microdilution assays (e.g., against E. coli or S. aureus) to determine MIC values, referencing ’s oxadiazole-pyrrole analogs .
  • Enzyme inhibition : Evaluate binding to kinases or proteases via SPR or fluorescence quenching, leveraging ’s indole derivative studies .

Advanced Research Questions

Q. How does the bromo-substitution on the indole ring influence the compound’s electronic properties and reactivity?

  • Methodology :

  • Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to analyze electron density distribution. Bromine’s electronegativity increases indole ring polarization, enhancing electrophilic substitution at C-5 (analogous to ’s bromoindole derivatives) .
  • Hammett analysis : Compare substituent effects on reaction rates (e.g., bromine’s σₚ value = +0.23) to predict regioselectivity in further functionalization .

Q. What computational methods can predict binding affinities to biological targets like Bcl-2/Mcl-1?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate interactions between the compound’s benzimidazole and bromoindole groups with Bcl-2’s hydrophobic pockets (e.g., ’s docking poses for similar triazole-benzimidazole hybrids) .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability, as applied in for oxadiazole derivatives .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodology :

  • X-ray diffraction : Resolve torsional angles (e.g., benzimidazole-indole dihedral angles) to confirm non-planar conformations, as in ’s triclinic crystal structure (P1 space group, R-factor = 0.045) .
  • Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H⋯N bonds) that stabilize crystal packing, critical for understanding solubility .

Q. What strategies address discrepancies in biological activity data across different studies?

  • Methodology :

  • Meta-analysis : Compare IC₅₀ values from diverse assays (e.g., cell-based vs. enzyme inhibition) to identify model-specific biases. For example, ’s indole derivatives showed variable activity against leukemia vs. solid tumors .
  • Proteomic profiling : Use LC-MS/MS to verify target engagement in cellular lysates, ruling off-target effects .

Q. How can structure-activity relationships (SAR) be established for derivatives?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replace bromine with Cl, CH₃, or OCH₃) and test activity trends. ’s triazole-thiazole derivatives showed enhanced potency with electron-withdrawing groups (e.g., -NO₂, -Br) .
  • QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors, as applied in ’s benzothiazole SAR .

Data Contradiction Analysis

  • Example : Conflicting cytotoxicity data may arise from assay conditions (e.g., serum concentration in cell culture). For instance, ’s compounds showed lower activity in serum-rich media due to protein binding. Validate results across multiple cell lines and replicate experiments .

Key Structural and Biological Insights

PropertyData from Evidence
Molecular weight ~420 g/mol (estimated from C₁₈H₁₅BrN₄O₂)
Melting point 190–194°C (analogous to bromoindole-acetamides in )
Anticancer IC₅₀ 2–10 µM (Bcl-2/Mcl-1 inhibition, )
Key functional groups Benzimidazole (H-bond donor), bromoindole (hydrophobic), acetamide (polar linker)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.